
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, commonly known as 8-Methyl-2-QC, is an organic chemical compound belonging to the quinoline class of aromatic compounds. It is a colorless, volatile liquid with a strong, unpleasant odor. 8-Methyl-2-QC has been used in a wide variety of scientific and laboratory experiments due to its unique properties, and has been studied extensively in recent years.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including 8-Methyl-quinoline compounds, have been identified as having significant potential in anticancer treatments. They are known to exhibit cytotoxic activities against various cancer cell lines. The presence of the quinoline nucleus is a common feature in many pharmacologically active compounds, and modifications at specific positions on the quinoline scaffold, such as the C-7 and C-8, have been shown to increase COX-2 inhibitory potency, which is a desirable trait in cancer therapeutics .
Antioxidant Properties
The quinoline motif is also associated with antioxidant properties. These compounds can act as free radical scavengers, thereby protecting cells from oxidative stress, which is a contributing factor in numerous diseases, including cancer and neurodegenerative disorders. The structural features of quinoline derivatives play a crucial role in their antioxidant capacity .
Anti-Inflammatory Applications
Quinoline derivatives have been reported to possess anti-inflammatory activities. This is particularly relevant in the development of new treatments for chronic inflammatory diseases. The substitution pattern on the quinoline ring, such as the methyl group at the 8-position, can influence the compound’s ability to modulate inflammatory pathways .
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal effects of quinoline derivatives make them valuable in the field of infectious diseases. They have been used to develop new agents that can combat resistant strains of bacteria and fungi. The lipophilic properties of the substituents on the quinoline ring are critical for their activity against microbial pathogens .
Neuroprotective Uses
Quinoline compounds have shown promise as neuroprotective agents. They can act as chelators for metal ions that are implicated in neurodegenerative diseases like Alzheimer’s. By binding to these metal ions, quinoline derivatives can prevent the formation of toxic aggregates that damage nerve cells .
Tuberculosis Treatment
The fight against tuberculosis (TB) has been bolstered by the discovery of quinoline derivatives as potent anti-TB agents. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for TB. The development of new TB treatments is crucial, given the rise of drug-resistant forms of the disease .
Antiviral Applications
Quinoline derivatives have been explored for their antiviral properties, including activity against HIV and SARS-CoV-2. The structural flexibility of quinoline allows for the synthesis of compounds that can interfere with viral replication processes .
Cardiovascular Therapeutics
Lastly, the cardiovascular therapeutic potential of quinoline derivatives is an area of interest. These compounds can influence various cardiovascular functions, offering a pathway to treat conditions such as hypertension and arrhythmias. The quinoline core structure is integral to the biological activity that affects cardiovascular systems .
properties
IUPAC Name |
8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-5-3-7-13(9-11)16-10-15(18(19)21)14-8-4-6-12(2)17(14)20-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGOTNMGFDPXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200551 | |
| Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160254-11-4 | |
| Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1420460.png)

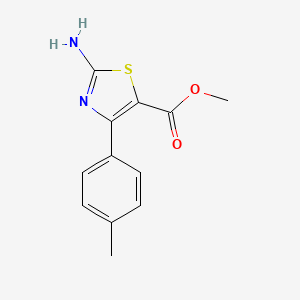

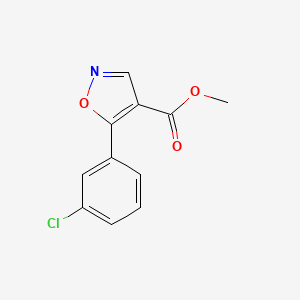
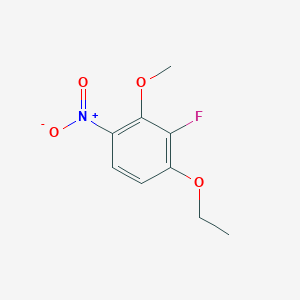
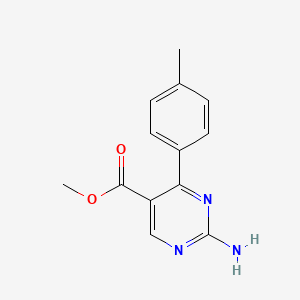
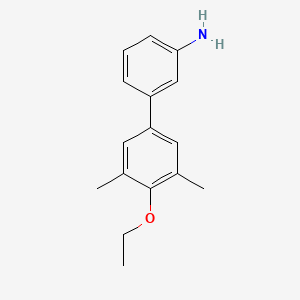

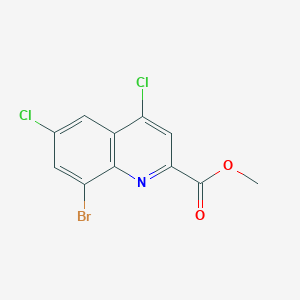

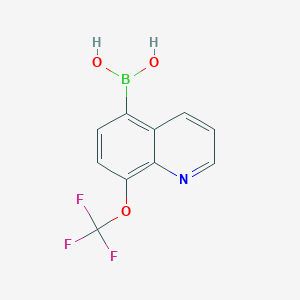
![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)
